

3-Hydroxy carvedilol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy carvedilol

Cat. No.: B1680802

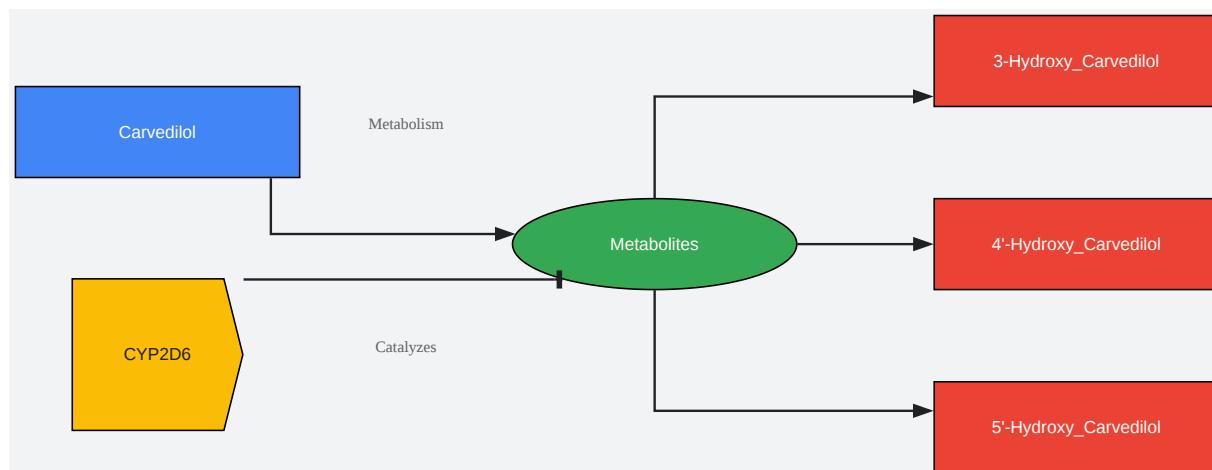
[Get Quote](#)

3-Hydroxy Carvedilol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxy carvedilol**, a key metabolite of the non-selective beta-adrenergic antagonist, Carvedilol. This document outlines its fundamental physicochemical properties, metabolic pathway, and a representative analytical methodology for its quantification.

Core Physicochemical Data


Quantitative data for **3-Hydroxy carvedilol** is summarized in the table below, providing a clear reference for researchers.

Parameter	Value
CAS Number	146574-43-8
Molecular Weight	422.47 g/mol [1]
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₅ [2]

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The formation of hydroxylated metabolites, including **3-Hydroxy carvedilol**, is a critical step in its biotransformation. This metabolic process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role in the hydroxylation of the carbazole ring.

The following diagram illustrates the metabolic conversion of Carvedilol to its hydroxylated metabolites.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Carvedilol to its hydroxylated metabolites.

Experimental Protocol: Quantification of 3-Hydroxy Carvedilol in Plasma by LC-MS/MS

The following protocol is a representative method for the sensitive and specific quantification of **3-Hydroxy carvedilol** in a biological matrix, such as human plasma. This method is based on established principles for the analysis of Carvedilol and its other hydroxylated metabolites.

Sample Preparation (Solid-Phase Extraction)

- To 100 μ L of human plasma, add 20 μ L of an internal standard solution (e.g., deuterated **3-Hydroxy carvedilol**).
- Vortex the sample for 10 seconds.
- Add 100 μ L of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
- Centrifuge the samples at 13,000 $\times g$ for 5 minutes at 10°C.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X).
- Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.
- Elute the analyte with 1.0 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 μ m).
 - Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Monitoring: Multiple Reaction Monitoring (MRM).
- Transitions: The specific precursor-to-product ion transitions for **3-Hydroxy carvedilol** and its internal standard would need to be optimized. For Carvedilol, a known transition is m/z 407.1 → 100.1. A similar optimization would be performed for **3-Hydroxy carvedilol** (expected precursor ion m/z 423.2).

Method Validation

The analytical method should be validated according to ICH guidelines, including the assessment of:

- Selectivity
- Linearity
- Accuracy and Precision
- Recovery
- Matrix Effect
- Stability (freeze-thaw, short-term, and long-term)

Biological Activity

While Carvedilol itself is a potent adrenergic antagonist, its hydroxylated metabolites, including **3-Hydroxy carvedilol**, are also pharmacologically active. These metabolites contribute to the overall therapeutic effect of the parent drug. The beta-blocking activity of some hydroxylated metabolites has been reported to be even more potent than Carvedilol itself. Further research is ongoing to fully elucidate the specific contribution of **3-Hydroxy carvedilol** to the clinical efficacy and safety profile of Carvedilol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Carvedilol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Hydroxy carvedilol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680802#3-hydroxy-carvedilol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com